molecular formula C10H11N3OS B10963318 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10963318
M. Wt: 221.28 g/mol
InChI Key: BZTBLGAMFITUHP-UHFFFAOYSA-N
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Description

1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with a molecular formula of C10H11N3OS. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-METHYL-N-(2-THIENYLMETHYL)-1H-BENZIMIDAZOL-2-AMINE
  • 1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

1-METHYL-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of a pyrazole ring and a thienylmethyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H11N3OS/c1-13-5-4-9(12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14)

InChI Key

BZTBLGAMFITUHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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